molecular formula C11H11BrFNO2 B8199346 (5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone

(5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No.: B8199346
M. Wt: 288.11 g/mol
InChI Key: MQXBNSWUUUSZTR-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone: Unique due to the combination of bromine, fluorine, and methoxy groups.

    (5-Chloro-2-fluorophenyl)(3-methoxyazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Bromo-2-chlorophenyl)(3-methoxyazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-16-8-5-14(6-8)11(15)9-4-7(12)2-3-10(9)13/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXBNSWUUUSZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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